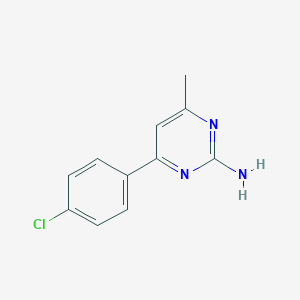

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Descripción general

Descripción

La oxitetraciclina es un antibiótico de tetraciclina de amplio espectro que fue el segundo de su grupo en ser descubierto. Se deriva del actinomiceto Streptomyces rimosus y se utiliza para tratar una amplia variedad de infecciones bacterianas. La oxitetraciclina funciona interfiriendo con la capacidad de las bacterias para producir proteínas esenciales, lo que inhibe su crecimiento y multiplicación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La oxitetraciclina se puede sintetizar mediante la fermentación de Streptomyces rimosus. El proceso implica cultivar las bacterias en un medio adecuado, seguido de la extracción y purificación del antibiótico. El proceso de fermentación se lleva a cabo típicamente en grandes fermentadores bajo condiciones controladas de temperatura, pH y aireación .

Métodos de Producción Industrial: En entornos industriales, la oxitetraciclina se produce a través de un proceso de fermentación similar, pero a una escala mucho mayor. El caldo de fermentación se somete a varias etapas de procesamiento posterior, incluida la filtración, la extracción con disolventes y la cristalización, para obtener el antibiótico puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: La oxitetraciclina experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La oxitetraciclina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.

Reducción: La reducción de la oxitetraciclina se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como iones hidróxido o aminas.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados desoxi .

Aplicaciones Científicas De Investigación

La oxitetraciclina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los mecanismos de acción de los antibióticos y la resistencia a ellos.

Biología: La oxitetraciclina se emplea en la investigación genética para seleccionar bacterias que portan genes de resistencia a la tetraciclina.

Mecanismo De Acción

La oxitetraciclina inhibe el crecimiento de las células bacterianas uniéndose a la subunidad ribosomal 30S, evitando la unión del tRNA aminoacilado al sitio A del ribosoma. Esta acción inhibe la síntesis de proteínas, que es esencial para el crecimiento y la replicación bacterianos. La unión de la oxitetraciclina al ribosoma es reversible, lo que le permite actuar como un agente bacteriostático .

Compuestos Similares:

Tetraciclina: El compuesto madre de la clase de las tetraciclinas, utilizado para tratar infecciones similares.

Doxiciclina: Un derivado más potente y de acción más prolongada de la tetraciclina.

Minociclina: Otro derivado con un espectro de actividad más amplio y una mejor penetración en los tejidos.

Unicidad de la Oxitetraciclina: La oxitetraciclina es única debido a su espectro específico de actividad y su uso tanto en medicina humana como veterinaria. Es particularmente eficaz contra ciertas cepas de bacterias que han desarrollado resistencia a otros antibióticos .

Comparación Con Compuestos Similares

Tetracycline: The parent compound of the tetracycline class, used to treat similar infections.

Doxycycline: A more potent and longer-acting derivative of tetracycline.

Minocycline: Another derivative with a broader spectrum of activity and better tissue penetration.

Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its specific spectrum of activity and its use in both human and veterinary medicine. It is particularly effective against certain strains of bacteria that have developed resistance to other antibiotics .

Actividad Biológica

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, also known by its CAS number 19927-54-9, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Utilizing starting materials like 4-chloroaniline and suitable pyrimidine derivatives.

- Nucleophilic Substitution : The chlorophenyl moiety can be introduced through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, suggesting potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including gastric adenocarcinoma (AGS) cells. The IC50 values for AGS cells were reported to be approximately 50 µM, indicating significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| AGS (Gastric Adenocarcinoma) | 50 |

| HeLa (Cervical Cancer) | 355 |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, treatment with this compound has been shown to induce apoptosis, characterized by DNA fragmentation and morphological changes consistent with programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Research : A study published in Molecules indicated that derivatives of pyrimidine compounds, including this compound, showed enhanced antibacterial activity against Enterococcus faecalis, a common pathogen implicated in various infections .

- Cancer Studies : Research demonstrated that the compound could significantly reduce cell viability in AGS cells by inducing apoptosis. Flow cytometry analysis confirmed increased early and late apoptotic fractions post-treatment .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTVDYOSYBZBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564277 | |

| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19927-54-9 | |

| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.